REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>[Cu]I.C(O)(C)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4.5|
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
K3PO4
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
glycol
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
CuI
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
CuI
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the small-scale reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for two days under nitrogen atmosphere
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The concentrate was extracted with chloroform/water
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried by anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the extract was purified by column-chromatography with gradient elution of petroleum ether
|
Type
|
CONCENTRATION
|
Details
|
ethyl acetate:ethanol in differ ratio, concentrated the eluate,
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 49.4% | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |